N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide
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Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)-5-bromonicotinamide is a complex organic compound that features a bipyridine moiety linked to a bromonicotinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-5-bromonicotinamide typically involves the coupling of a bipyridine derivative with a bromonicotinamide precursor. One common method is the Suzuki coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . The reaction conditions often require elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-5-bromonicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the nicotinamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the bipyridine and nicotinamide moieties.
Reduction: Reduced forms of the bipyridine and nicotinamide groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)-5-bromonicotinamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-5-bromonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can chelate metal ions, altering the activity of metalloenzymes. Additionally, the compound may interfere with cellular pathways by binding to nucleic acids or proteins, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with applications in electrochemistry and materials science.
3-Pyridylnicotinamide: A related compound with a similar nicotinamide moiety.
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-5-bromonicotinamide is unique due to its combined bipyridine and bromonicotinamide structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research applications .
Properties
IUPAC Name |
5-bromo-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O/c18-15-8-14(9-20-11-15)17(23)22-10-13-2-1-5-21-16(13)12-3-6-19-7-4-12/h1-9,11H,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMQAMJNNDMMDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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